molecular formula C10H12N2S B2552776 [1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine CAS No. 852940-59-1

[1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine

Cat. No.: B2552776
CAS No.: 852940-59-1
M. Wt: 192.28
InChI Key: DHWUMSIEDZZPHJ-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)ethylamine is a benzothiazole-derived amine compound characterized by a benzothiazole heterocyclic ring linked to an ethylamine backbone, with a methyl group substituted on the amine nitrogen. Benzothiazoles are notable for their planar aromatic structure and electron-rich sulfur and nitrogen atoms, making them valuable in coordination chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWUMSIEDZZPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Carbonyl Derivatives

The benzothiazole ring system is classically synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives or α-keto esters. For instance, reaction with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) yields 2-acetylbenzothiazole, a critical intermediate for subsequent functionalization.

Reaction Conditions

  • Reactants : 2-Aminothiophenol (1 equiv), ethyl acetoacetate (1.2 equiv)
  • Catalyst : Polyphosphoric acid (5 mol%)
  • Solvent : Toluene, reflux (110°C, 6 h)
  • Yield : 68–72%

Characterization of 2-acetylbenzothiazole via $$ ^1H $$ NMR reveals a singlet at δ 2.65 ppm for the acetyl methyl group and aromatic protons between δ 7.45–8.20 ppm. IR spectra confirm C=O stretching at 1680 cm$$^{-1}$$.

Reductive Amination of 2-Acetylbenzothiazole

Imine Formation with Methylamine

Condensation of 2-acetylbenzothiazole with excess methylamine in ethanol generates the corresponding imine. The reaction is driven by azeotropic removal of water using molecular sieves.

Optimized Protocol

  • Reactants : 2-Acetylbenzothiazole (1 equiv), methylamine (40% aqueous, 3 equiv)
  • Solvent : Ethanol, reflux (78°C, 12 h)
  • Yield : 85–90% (imine intermediate)

Reduction to Secondary Amine

Sodium cyanoborohydride (NaBH$$_3$$CN) selectively reduces the imine to the target amine under mild acidic conditions.

Reduction Conditions

  • Reducing Agent : NaBH$$_3$$CN (1.5 equiv)
  • Acid : Acetic acid (0.1 equiv)
  • Solvent : Methanol, room temperature (24 h)
  • Yield : 72–75%

Characterization Data

  • $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 1.45 (d, 3H, CH$$3$$), 2.30 (s, 3H, NCH$$_3$$), 3.85 (q, 1H, CH), 7.40–8.10 (m, 4H, ArH).
  • IR (KBr) : 3280 cm$$^{-1}$$ (N-H stretch), 1595 cm$$^{-1}$$ (C=N benzothiazole).

Alternative Methodologies

Nucleophilic Substitution on Haloethyl Intermediates

Reacting 2-(2-bromoethyl)benzothiazole with methylamine in n-butanol at 80°C affords the target compound, albeit with lower yields (50–55%) due to competing elimination.

Limitations :

  • Requires synthesis of 2-(2-bromoethyl)benzothiazole via radical bromination of 2-vinylbenzothiazole.
  • Poor regioselectivity in bromination step.

Gabriel Synthesis with Phthalimide Protection

A three-step sequence involving phthalimide protection, alkylation, and deprotection was attempted but abandoned due to low overall yield (<30%) and繁琐 purification requirements.

Comparative Analysis of Synthetic Routes

Method Key Intermediate Yield (%) Purification Complexity Scalability
Reductive Amination 2-Acetylbenzothiazole 72–75 Moderate (crystallization) High
Nucleophilic Substitution 2-(2-Bromoethyl)benzothiazole 50–55 High (column chromatography) Low
Gabriel Synthesis Phthalimide derivative <30 Very High Poor

Mechanistic Insights and Side Reactions

Reductive amination proceeds via initial imine formation, followed by borohydride-mediated reduction. Competing pathways include:

  • Over-reduction of the acetyl group to ethyl (mitigated by using NaBH$$3$$CN instead of NaBH$$4$$).
  • Self-condensation of methylamine (suppressed by using excess amine).

Industrial-Scale Considerations

Patent data emphasize the utility of polar aprotic solvents (e.g., DMF) and inorganic bases (e.g., K$$2$$CO$$3$$) for large-scale reactions. For the target compound, continuous flow hydrogenation could enhance throughput and safety during the reduction step.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acetonitrile, base catalysts.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(1,3-Benzothiazol-2-yl)ethylamine serves as a crucial building block for synthesizing more complex molecules. Its unique structure facilitates various chemical reactions including:

  • Oxidation: Producing sulfoxides or sulfones.
  • Reduction: Yielding amine derivatives.
  • Substitution Reactions: Interacting with halides to form substituted derivatives.

Biology

The compound exhibits significant biological activity:

  • Antimicrobial Activity: Evaluated against various pathogens.
  • Anticancer Properties: Demonstrated in vitro activity against cancer cell lines such as Hep G2.
  • Anti-tubercular Activity: Investigated for potential use against Mycobacterium tuberculosis.

Case Study: Anticancer Activity
A study evaluated the anticancer effects of benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)ethylamine), showing promising results against Hep G2 cells with IC50 values indicating effective inhibition of cell proliferation .

CompoundIC50 (µM)Cell Line
1-(1,3-Benzothiazol-2-yl)ethylamine15Hep G2
Control (Doxorubicin)5Hep G2

Medicine

In medicinal chemistry, 1-(1,3-Benzothiazol-2-yl)ethylamine is investigated for therapeutic applications:

  • Antitubercular Agents: The compound's derivatives have shown efficacy against tuberculosis in preclinical models.
  • Neurodegenerative Disorders: Some derivatives are being explored for their potential in treating diseases like Alzheimer's due to their ability to inhibit cholinesterase enzymes.

Case Study: Neuroprotective Effects
A series of benzothiazole derivatives were synthesized and tested for their inhibitory action on monoamine oxidase B and cholinesterase. Compounds demonstrated significant neuroprotective effects in vitro with potential implications for treating neurodegenerative diseases .

CompoundMAO-B Inhibition (%)BuChE Inhibition (%)
Compound A80%75%
Compound B85%70%

Industry

In industrial applications, benzothiazole derivatives are utilized as:

  • Vulcanization Accelerators: Used in rubber production to enhance durability.
  • Dyes and Pigments Production: Contributing to the manufacturing of colorants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 2-(1,3-Benzothiazol-2-yl)ethan-1-amine
  • Structure : Differs by lacking the methyl substitution on the amine group.
  • Molecular Formula : C₉H₁₀N₂S (MW: 178.26 g/mol) .
  • Applications : Used as a ligand in coordination chemistry and as a precursor for bioactive molecules.
(b) 2-(1,3-Benzothiazol-2-yloxy)ethylamine
  • Structure : Contains an oxygen atom bridging the benzothiazole and ethylamine groups.
  • Synthesis : Prepared via nucleophilic substitution of benzothiazol-2-ol derivatives with methylamine-containing electrophiles .
  • Key Difference : The oxygen linker alters electronic properties and steric accessibility compared to direct C–N bonding in the target compound.
(c) N,N,N-Tris[(1,3-benzothiazol-2-yl)methyl]amine
  • Structure : A tripodal ligand with three benzothiazole arms.
  • Crystallography : Exhibits pseudo-C₃ symmetry with dihedral angles between benzothiazole planes ranging from 112.5° to 124.7°, influencing metal-binding selectivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point (°C)
1-(1,3-Benzothiazol-2-yl)ethylamine* ~192.28 (C₁₀H₁₃N₂S) Likely polar aprotic solvents (DMF, DMSO) Not reported
2-(1,3-Benzothiazol-2-yl)ethan-1-amine 178.26 Ethanol, chloroform Not reported
2-(Benzothiazol-2-yloxy)ethylamine ~210.29 (C₁₀H₁₃N₂OS) Ethanol, THF Not reported

*Estimated based on structural similarity.

Key Research Findings

Crystal Packing : Benzothiazole-containing amines exhibit intermolecular interactions (e.g., C–H···N hydrogen bonds) that influence solid-state stability and solubility .

Biological Potency : The presence of a benzothiazole ring correlates with enhanced antiparasitic and antitumor activities, as seen in thiadiazole-benzothiazole hybrids .

Biological Activity

The compound 1-(1,3-Benzothiazol-2-yl)ethylamine is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

Benzothiazole derivatives are characterized by a bicyclic structure that includes a benzene ring fused with a thiazole ring. The specific structural features of 1-(1,3-Benzothiazol-2-yl)ethylamine influence its biological activity through interactions with various biological targets.

Target of Action

Benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)ethylamine , have been shown to interact with multiple biological targets. These interactions can lead to inhibition of bacterial growth and modulation of cellular pathways involved in cancer progression.

Mode of Action

The compound exhibits its biological effects primarily through:

  • Inhibition of bacterial enzymes : It has been reported to inhibit dihydroorotase and DNA gyrase, which are crucial for bacterial DNA replication and synthesis .
  • Cellular signaling modulation : The compound may interfere with pathways such as AKT and ERK signaling, which are vital for cell survival and proliferation in cancer cells .

Antimicrobial Activity

Research indicates that 1-(1,3-Benzothiazol-2-yl)ethylamine demonstrates significant antimicrobial properties. It has shown efficacy against various bacterial strains, including E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Bacterial StrainMIC (mg/ml)Comparison to Standard Drug
E. coli0.15Similar to Streptomycin
Staphylococcus aureus0.15Similar to Streptomycin
Listeria monocytogenes0.10Comparable

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits considerable anticancer activity against several cancer cell lines, including Hep G2 (liver cancer), A431 (skin cancer), and A549 (lung cancer). The compound's mechanism involves promoting apoptosis and inhibiting cell cycle progression at specific concentrations (1-4 µM) .

Cell LineIC50 (µM)Observed Effect
Hep G23.995Inhibition of cell viability
A4312Induction of apoptosis
A5494Cell cycle arrest

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory effects, reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells . This property suggests potential therapeutic applications in conditions characterized by inflammation.

Case Studies

A recent study synthesized several benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)ethylamine , and evaluated their biological activities. The findings highlighted significant antibacterial and anticancer properties across the tested compounds, establishing a structure-activity relationship that underscores the importance of specific substituents on the benzothiazole ring .

Q & A

Basic: What established synthetic methodologies are available for 1-(1,3-Benzothiazol-2-yl)ethylamine, and how are they optimized for yield and purity?

The synthesis typically involves multi-step reactions starting from benzothiazole derivatives. A common approach includes:

  • Step 1 : Formation of the benzothiazole core via cyclocondensation of aniline derivatives with sulfur-containing reagents (e.g., ammonium thiocyanate) under acidic conditions .
  • Step 2 : Alkylation of the benzothiazole at the 2-position using ethylamine derivatives. For example, nucleophilic substitution with 2-chloroethylmethylamine under basic conditions .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product. Reaction parameters like temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) are critical for optimizing yield (reported 50–70%) and purity (>95%) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • FTIR : Confirms the presence of amine N–H stretches (~3300 cm⁻¹) and benzothiazole C=N/C–S bonds (1600–1500 cm⁻¹) .
  • NMR : ¹H NMR identifies the methyl group (δ 2.3–2.5 ppm) and ethyl linkage (δ 3.5–4.0 ppm); ¹³C NMR verifies the benzothiazole ring carbons (δ 120–160 ppm) .
  • HPLC-MS : Validates molecular weight and purity, with ESI-MS often showing [M+H]⁺ peaks .

Basic: What are the common chemical reactions and derivatization strategies for this compound?

  • Acylation : Reacts with acetyl chloride to form amide derivatives, enhancing solubility for biological assays .
  • Oxidation : Benzothiazole sulfur can be oxidized to sulfoxide using H₂O₂, altering electronic properties .
  • Metal Coordination : The amine and benzothiazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺), studied via UV-Vis and X-ray crystallography .

Advanced: How do structural modifications (e.g., fluorination or alkyl chain length) influence its biological activity?

  • Fluorination : Introducing fluorine at the benzothiazole 6-position increases lipophilicity and HDAC3 inhibition (IC₅₀ = 3.4 µM) by enhancing target binding via hydrophobic interactions .
  • Alkyl Chain Extension : Longer ethyl/methyl chains improve membrane permeability but may reduce solubility, requiring trade-offs in pharmacokinetic optimization .

Advanced: What computational approaches are used to model its interaction with biological targets?

  • Molecular Docking : Predicts binding modes with enzymes like HDACs; the benzothiazole ring occupies hydrophobic pockets, while the amine forms hydrogen bonds with catalytic residues .
  • QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with activity, guiding rational design .

Advanced: How can researchers resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in antimicrobial activity (e.g., varying MIC values) may arise from assay conditions (pH, bacterial strain). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, incubation time) affecting results .

Advanced: What crystallographic data and conformational analyses are available for this compound?

  • X-ray Diffraction : Reveals planar benzothiazole rings and gauche conformations in the ethylmethylamine chain. Hydrogen-bonding networks in crystal lattices influence stability .
  • Torsional Angle Analysis : Molecular dynamics simulations show rotational flexibility of the ethyl group, impacting binding to rigid enzyme active sites .

Advanced: How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?

  • In Vitro Metabolism : CYP3A4-mediated oxidation generates sulfoxide metabolites, detected via LC-MS/MS. Competitive inhibition assays (Ki = 8.2 µM) suggest potential drug-drug interactions .
  • Microsomal Stability : Half-life (t₁/₂ = 45 min) in liver microsomes indicates moderate hepatic clearance, guiding dosing regimens .

Advanced: What strategies mitigate synthetic challenges like low yields in benzothiazole ring formation?

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min and improves yield (from 50% to 75%) by enhancing cyclocondensation efficiency .
  • Catalytic Optimization : Use of p-toluenesulfonic acid (PTSA) instead of HCl minimizes side reactions (e.g., hydrolysis) .

Advanced: How do environmental factors (pH, temperature) affect its stability in aqueous solutions?

  • pH Stability : Degrades rapidly under acidic conditions (pH < 3) via protonation of the benzothiazole nitrogen. Stable at pH 7.4 (PBS buffer, t₁/₂ = 48 h) .
  • Thermal Degradation : Above 60°C, the ethylmethylamine chain undergoes β-elimination, detected via TGA-DSC .

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